molecular formula C20H20N2O3S B12146930 (5Z)-5-(2,5-dimethoxybenzylidene)-2-[(2,4-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one

(5Z)-5-(2,5-dimethoxybenzylidene)-2-[(2,4-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one

Cat. No.: B12146930
M. Wt: 368.5 g/mol
InChI Key: OQXUPAWRUKVNQL-WQRHYEAKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-5-(2,5-dimethoxybenzylidene)-2-[(2,4-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one is a synthetic organic compound that belongs to the thiazole family This compound is characterized by its unique structure, which includes a thiazole ring, a dimethoxybenzylidene group, and a dimethylphenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(2,5-dimethoxybenzylidene)-2-[(2,4-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one typically involves the condensation of 2,5-dimethoxybenzaldehyde with 2,4-dimethylaniline in the presence of a thiazole-forming reagent. The reaction is usually carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, with the addition of a catalyst like p-toluenesulfonic acid to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(2,5-dimethoxybenzylidene)-2-[(2,4-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the benzylidene group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethoxy groups can be replaced by other substituents using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(5Z)-5-(2,5-dimethoxybenzylidene)-2-[(2,4-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (5Z)-5-(2,5-dimethoxybenzylidene)-2-[(2,4-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various cellular effects. For example, it may inhibit the activity of certain kinases, disrupting signaling pathways involved in cell proliferation and survival, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (5Z)-5-(2,5-dimethoxybenzylidene)-2-[(2,4-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound in various research applications.

Properties

Molecular Formula

C20H20N2O3S

Molecular Weight

368.5 g/mol

IUPAC Name

(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-2-(2,4-dimethylphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H20N2O3S/c1-12-5-7-16(13(2)9-12)21-20-22-19(23)18(26-20)11-14-10-15(24-3)6-8-17(14)25-4/h5-11H,1-4H3,(H,21,22,23)/b18-11-

InChI Key

OQXUPAWRUKVNQL-WQRHYEAKSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)N=C2NC(=O)/C(=C/C3=C(C=CC(=C3)OC)OC)/S2)C

Canonical SMILES

CC1=CC(=C(C=C1)N=C2NC(=O)C(=CC3=C(C=CC(=C3)OC)OC)S2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.